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molecular formula C10H13NO3S B8320562 Ethyl 2-formyl-5-(1-methylethyl)-1,3-thiazole-4-carboxylate

Ethyl 2-formyl-5-(1-methylethyl)-1,3-thiazole-4-carboxylate

Cat. No. B8320562
M. Wt: 227.28 g/mol
InChI Key: HDAHFRHUYGSONI-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

A solution of ethyl 2-[bis(ethyloxy)methyl]-5-(1-methylethyl)-1,3-thiazole-4-carboxylate (430 mg) in a mixture of 10% 1M hydrochloric acid solution in acetone (50 ml) was heated at reflux for 1 h. The mixture was concentrated in vacuo, taken up in DCM (20 ml), washed with saturated sodium bicarbonate solution (10 ml), separated by hydrophobic frit and evaporated to give the title compound as a yellow oil (324 mg).
Name
ethyl 2-[bis(ethyloxy)methyl]-5-(1-methylethyl)-1,3-thiazole-4-carboxylate
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[C:5]1[S:6][C:7]([CH:15]([CH3:17])[CH3:16])=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:9]=1)C>Cl.CC(C)=O>[CH:4]([C:5]1[S:6][C:7]([CH:15]([CH3:16])[CH3:17])=[C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:9]=1)=[O:3]

Inputs

Step One
Name
ethyl 2-[bis(ethyloxy)methyl]-5-(1-methylethyl)-1,3-thiazole-4-carboxylate
Quantity
430 mg
Type
reactant
Smiles
C(C)OC(C=1SC(=C(N1)C(=O)OCC)C(C)C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (10 ml)
CUSTOM
Type
CUSTOM
Details
separated by hydrophobic frit
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=1SC(=C(N1)C(=O)OCC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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